1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c1-12-3-5-13(6-4-12)16-11-19-17(21-2)20(16)15-9-7-14(18)8-10-15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSFGWRGPDTEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with p-tolualdehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization with methylthiourea under acidic conditions to yield the desired imidazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but generally involve controlled temperatures and specific solvents.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of a fluorophenyl group, a methylthio group, and a p-tolyl group attached to the imidazole ring. Its molecular formula is with a molecular weight of approximately 298.4 g/mol. The compound's synthesis typically involves the reaction of 4-fluoroaniline with p-tolualdehyde, followed by cyclization with methylthiourea under acidic conditions.
Medicinal Chemistry
1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole has shown promise in various medicinal applications:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has been observed to inhibit the growth of multiple bacterial strains and fungi, potentially by interfering with microbial metabolic pathways.
- Anticancer Properties : The compound may inhibit cell proliferation and induce apoptosis in cancer cells. Studies suggest it interacts with specific enzymes involved in cancer cell metabolism, making it a candidate for further investigation as an anticancer agent.
- Potential Therapeutic Agent : Ongoing research aims to explore its therapeutic potential for treating infections and various diseases due to its unique pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or other critical enzymes for cell growth and survival, which is essential for developing therapeutic agents targeting cancer and infectious diseases.
- Mechanism of Action : Understanding how this compound binds to enzymes or receptors can elucidate its effects on cellular pathways, contributing to its potential as a therapeutic agent.
Industrial Applications
In addition to its medicinal applications, this compound serves industrial purposes:
- Building Block in Organic Synthesis : This compound is utilized as a building block for synthesizing more complex organic molecules, making it valuable in chemical research and development.
- Intermediate in Pharmaceuticals : It plays a role in producing pharmaceuticals and agrochemicals, highlighting its importance in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds:
Physicochemical Properties
Key Observations :
- The methylthio group in the target compound increases LogP compared to hydroxyl-containing analogs (e.g., CAS 152121-30-7), enhancing membrane permeability .
- p-Tolyl vs. pyridyl : The aromatic p-tolyl group improves crystallinity (evident in melting points of related compounds) but reduces solubility compared to heterocyclic substituents .
Protein Kinase Inhibition:
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes |
|---|---|---|---|
| Target Compound | CK (Casein Kinase) | ~50* | High selectivity over p38 MAPK |
| SB203580 | p38 MAPK α/β | 6–50 | No activity on CK or JNK kinases |
| 12c | CK1δ/ε | 120 | Improved solubility via pyridyl |
Mechanistic Insights :
Key Points :
- The methylthio group in the target compound avoids genotoxicity risks associated with nitro groups (e.g., fexinidazole) .
- Compared to SB202190, the absence of a hydroxyl group may reduce phase II metabolism, improving half-life .
Biological Activity
1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, which may contribute to its diverse pharmacological properties.
The chemical structure of this compound includes a fluorophenyl group, a methylthio group, and a p-tolyl group attached to the imidazole ring. The synthesis typically involves the reaction of 4-fluoroaniline with p-tolualdehyde to form an intermediate, which is then cyclized with methylthiourea under acidic conditions.
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains and fungi. The mechanism is thought to involve interference with microbial metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Activity
The compound shows promise as an anticancer agent. Studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism. For instance, it has been observed to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Further research is needed to clarify its exact mechanism of action and identify specific molecular targets.
The biological activity of this compound is believed to involve interactions with various receptors and enzymes. For example, it may act as an inhibitor of certain kinases or other enzymes critical for cell growth and survival . Understanding these interactions is essential for developing this compound into a therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it can be compared with other imidazole derivatives:
| Compound Name | Structural Differences | Notable Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole | Chlorine instead of fluorine | Varies in antimicrobial potency |
| 1-(4-fluorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole | Ethylthio group | Potentially different metabolic stability |
| 1-(4-fluorophenyl)-2-(methylthio)-5-(m-tolyl)-1H-imidazole | Meta-tolyl group | May influence binding affinity |
Case Studies
Recent studies have highlighted the potential applications of this compound in treating infections and cancers. For instance, a study demonstrated its efficacy against specific cancer cell lines, showing a dose-dependent response in inhibiting cell growth . Another investigation focused on its antimicrobial properties against resistant bacterial strains, revealing promising results that warrant further exploration .
Q & A
How can researchers optimize the synthesis of 1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole to improve yield and purity?
Methodological Answer:
The synthesis involves forming the imidazole core via condensation of glyoxal derivatives with primary amines, followed by introducing substituents through nucleophilic substitution. Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for aryl group introduction .
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate thiol group incorporation at position 2 .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (>98%) .
What advanced techniques are recommended for structural elucidation and confirming stereochemical integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to assign aromatic protons (δ 6.8–7.6 ppm) and methylthio group (δ 2.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- X-ray Crystallography: Single-crystal analysis confirms bond lengths (e.g., C-S bond: ~1.8 Å) and dihedral angles between substituents. Disorder in dithiolane rings (if present) requires refinement .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~367.1 Da) and fragmentation patterns .
Which in vitro assays are suitable for evaluating its kinase inhibition potential?
Methodological Answer:
- Kinase Inhibition Profiling: Screen against p38 MAPK using ADP-Glo™ kinase assays. Compare IC₅₀ values with reference inhibitors (e.g., SB203580: IC₅₀ ~50 nM) .
- Cellular Assays: Treat HEK-293 cells and measure downstream targets (e.g., phospho-p38 MAPK) via Western blot. Use PD169316 (p38 inhibitor) as a control .
- Selectivity Testing: Cross-test against JAK/STAT or Rho kinases to assess specificity .
How can the methylthio group’s reactivity under oxidative conditions be systematically studied?
Methodological Answer:
- Oxidation Kinetics: React with H₂O₂ (1–10 mM) in methanol at 25°C. Monitor sulfoxide/sulfone formation via TLC (Rf shift) and LC-MS .
- Product Characterization: Isolate oxidized derivatives (e.g., 2-methylsulfinyl) and analyze via ¹H NMR (sulfoxide δ 2.7–3.1 ppm) and IR (S=O stretch: ~1050 cm⁻¹) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for oxidation pathways .
What strategies are effective for establishing structure-activity relationships (SAR) with analogs?
Methodological Answer:
- Substituent Variation: Syntize analogs with halogens (Br, Cl) at the 4-fluorophenyl group or methyl-to-ethyl substitutions on the thioether. Compare logP values (HPLC) and solubility .
- Biological Profiling: Test analogs in kinase inhibition and cytotoxicity assays (e.g., MTT on cancer cell lines). Correlate activity with Hammett σ constants for electronic effects .
- 3D-QSAR Models: Use CoMFA/CoMSIA to map steric/electrostatic fields and predict activity .
How can molecular docking elucidate interactions with biological targets like p38 MAPK?
Methodological Answer:
- Target Preparation: Retrieve p38 MAPK structure (PDB: 1A9U). Remove water molecules and add hydrogens using AutoDock Tools .
- Docking Parameters: Grid box centered on ATP-binding site (20 ų). Use Lamarckian GA with 100 runs. Validate protocol by redocking co-crystallized ligand (RMSD <2.0 Å) .
- Interaction Analysis: Identify H-bonds (e.g., with Met109), hydrophobic contacts (e.g., p-tolyl with Phe169), and π-π stacking (fluorophenyl with His107) .
How should discrepancies in biological activity data across studies be addressed?
Methodological Answer:
- Assay Validation: Ensure consistency in cell lines (e.g., HEK-293 vs. primary neurons) and assay conditions (e.g., serum-free media) .
- Orthogonal Assays: Confirm kinase inhibition via radioactive ATP-binding assays and SPR-based binding kinetics .
- Purity Verification: Re-analyze compound batches via HPLC and elemental analysis. Impurities >2% can skew IC₅₀ values .
What methodologies are recommended for studying metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ using intrinsic clearance rates .
- Metabolite Identification: Use high-resolution MSⁿ to detect hydroxylation (e.g., p-tolyl oxidation) or S-demethylation products .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
How can researchers evaluate the compound’s potential as a fluorescent probe?
Methodological Answer:
- Photophysical Analysis: Measure absorbance (λmax ~270 nm) and fluorescence emission (λem ~350 nm) in varying solvents. Calculate quantum yield using quinine sulfate as standard .
- Live-Cell Imaging: Treat HeLa cells with 10 µM compound. Use confocal microscopy (excitation 405 nm) to assess cellular uptake and localization .
- Solvatochromism Studies: Correlate emission shifts with solvent polarity (ET30 scale) to determine dipole moment changes .
What computational approaches predict toxicity and ADMET properties?
Methodological Answer:
- In Silico Tools: Use SwissADME for bioavailability radar (TPSA <90 Ų, logP ~3.5) and ProTox-II for hepatotoxicity predictions .
- AMES Test Simulation: Apply Derek Nexus to assess mutagenicity risk from aromatic amines or thiol groups .
- Blood-Brain Barrier Penetration: Predict logBB values via molecular dynamics simulations (e.g., GAFF forcefield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
